Technical Whitepaper: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate
Technical Whitepaper: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate
The following technical guide details the chemical properties, synthesis, and pharmaceutical utility of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate .
Synthesis, Properties, and Pharmaceutical Utility[1]
Executive Summary
Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a bifunctional heterocyclic intermediate utilized in the synthesis of peptidomimetics and kinase inhibitors.[1] Structurally, it consists of a 3-amino-2-pyridone core N-alkylated with a methyl propanoate side chain.[1] This scaffold offers two orthogonal reactive handles: a primary amine for library diversification (via acylation or sulfonylation) and an ester for backbone elongation or cyclization.
This guide defines the physicochemical profile of the compound and establishes a high-fidelity synthetic protocol designed to ensure regiochemical integrity, avoiding common side reactions associated with the amphoteric nature of the aminopyridone motif.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Description |
| IUPAC Name | Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| Core Scaffold | 3-Amino-2-pyridone (Lactam form favored) |
| Functional Groups | Primary Amine (-NH₂), Lactam (C=O), Ester (-COOMe) |
| Predicted LogP | -1.35 (Hydrophilic) |
| pKa (Conj.[1][2][3] Acid) | ~3.5 (Pyridine nitrogen), ~18 (Lactam NH - masked) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in Et₂O |
Structural Insight: The molecule exists predominantly in the 2-pyridone (lactam) tautomeric form rather than the 2-hydroxypyridine (lactim) form.[1] The N1-substitution locks this tautomer, ensuring a stable hydrogen bond acceptor/donor motif essential for binding affinity in active sites (e.g., hinge regions of kinases).
Synthetic Pathways[1][2][7][8]
Direct alkylation of 3-aminopyridin-2(1H)-one with methyl acrylate is chemically risky due to the competing nucleophilicity of the exocyclic amine (N3) versus the amide nitrogen (N1).[1] To guarantee regioselectivity, the Nitro-Reduction Route is the industry standard.
3.1 Validated Synthetic Protocol (The "Nitro-Reduction" Route)
This two-step sequence utilizes 3-nitropyridin-2(1H)-one as the starting material.[1] The nitro group acts as an orthogonal protecting group, preventing N3-alkylation during the introduction of the propanoate chain.
Step 1: Michael Addition (N-Alkylation) [1]
-
Precursor: 3-Nitropyridin-2(1H)-one[1]
-
Reagent: Methyl Acrylate (1.2 - 1.5 equiv)[1]
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃[1]
-
Solvent: Acetonitrile or DMF
-
Conditions: 60°C, 4-12 hours.
-
Mechanism: Base-mediated deprotonation of the lactam N-H followed by 1,4-addition to the acrylate.[1]
Step 2: Nitro Reduction
-
Precursor: Methyl 3-(3-nitro-2-oxopyridin-1(2H)-yl)propanoate[1]
-
Reagent: H₂ (1 atm) or Iron powder/NH₄Cl
-
Catalyst: 10% Pd/C (for hydrogenation)
-
Solvent: Methanol or Ethanol
-
Conditions: RT, 2-6 hours.[1]
-
Workup: Filtration through Celite to remove catalyst; concentration yields the target amine.
3.2 Synthesis Flow Diagram
Caption: Figure 1. Regioselective synthesis via the Nitro-Reduction pathway prevents side reactions at the exocyclic nitrogen.[1]
Reactivity & Pharmaceutical Applications[1][9][10]
This compound serves as a "linchpin" intermediate.[1] Its value lies in the ability to grow the molecule in two directions selectively.
4.1 Functionalization Logic
-
Amine (N3) Reactivity:
-
Acylation: Reacts with acid chlorides or carboxylic acids (coupling agents: HATU/EDC) to form amides. This is critical for generating Fragment-Based Drug Discovery (FBDD) libraries.[1]
-
Urea Formation: Reacts with isocyanates to form urea derivatives, a common motif in kinase inhibitors (e.g., Sorafenib analogs).
-
Sulfonylation: Reacts with sulfonyl chlorides.[1]
-
-
Ester (Side Chain) Reactivity:
-
Hydrolysis: LiOH/THF saponification yields the free acid for peptide coupling.
-
Cyclization: Under strong acidic conditions or high heat, the amine can attack the ester (intramolecular amidation) to form bicyclic dihydropyrido[2,3-b][1,4]diazepine systems (though ring strain makes this specific 7-membered ring formation slower than 5/6-membered analogs).
-
4.2 Application Map
Caption: Figure 2.[1][4] Divergent synthesis capabilities of the scaffold for medicinal chemistry libraries.
Analytical Characterization (Expected Data)
When validating the synthesized compound, the following spectral signatures confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.0 - 6.0 ppm: 3 aromatic protons (Pyridone ring).[1] Look for the characteristic coupling of the H4, H5, H6 protons.
-
δ 5.0 - 4.0 ppm: Broad singlet (2H) for the -NH₂ group (exchangeable with D₂O).
-
δ 4.05 ppm: Triplet (2H) for N-CH₂- (adjacent to pyridone nitrogen).[1]
-
δ 3.60 ppm: Singlet (3H) for the methyl ester (-OCH₃).[1]
-
δ 2.75 ppm: Triplet (2H) for -CH₂-CO- (adjacent to carbonyl).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 197.2 m/z.
-
[M+Na]⁺: 219.2 m/z.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over prolonged periods; conversion to the hydrochloride salt is recommended for long-term storage.[1]
-
Solvent Compatibility: Avoid protic solvents if using electrophilic reagents (e.g., acid chlorides) in subsequent steps.
References
-
Vertex Pharmaceuticals. (2018).[1] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate.[1][5][6]
-
National Institutes of Health (NIH). (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed Central.[1]
-
PubChem. (2025).[1] 3-Amino-2-pyridinol (Tautomer of 3-amino-2-pyridone).[1] National Library of Medicine.
-
MDPI. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists.[1] Molecules Journal.[1]
-
Fluorochem. (2025).[1][7] Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate Data Sheet (Analog Reference). Fluorochem.[1]
Sources
- 1. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One [mdpi.com]
